1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups.
Vorbereitungsmethoden
The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of a piperidine derivative with a sulfonyl chloride, followed by the introduction of ethyl and ethoxy groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Analyse Chemischer Reaktionen
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethyl and ethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine can be compared with similar compounds such as:
- 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
These compounds share structural similarities but differ in their specific substitutions and functional groups, which can lead to variations in their chemical properties and applications. The unique combination of ethyl and ethoxy groups in this compound distinguishes it from its analogs, potentially offering different reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H27NO3S |
---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-15-9-7-8-10-18(15)22(19,20)17-12-16(21-6-2)13(3)11-14(17)4/h11-12,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
MFWQXFCYBVAYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.